Enhanced Antibacterial Activity Against Staphylococcus aureus Compared to 4-Isopropylphenyl Analogue
The compound, referred to as 6, demonstrates superior antibacterial efficacy against the Gram-positive pathogen S. aureus when directly compared to its closest structural analogue, compound 9, which bears a 4-isopropylphenyl group instead of the 2-hydroxyphenyl moiety [1]. At the highest tested concentration of 500 µg/mL, compound 6 produced a significantly larger mean inhibition zone of 17.0 mm, whereas compound 9 only reached 12.0 mm under identical conditions [1]. This 5.0 mm difference is a direct consequence of the 2-hydroxy substitution [1].
| Evidence Dimension | In vitro antibacterial activity (zone of inhibition in mm, Whatman No. 1 filter paper disc diffusion, 24h incubation at 37°C) |
|---|---|
| Target Compound Data | 17.0 mm (at 500 µg/mL, against S. aureus) |
| Comparator Or Baseline | Compound 9, 1-(5-(4-Isopropylphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: 12.0 mm (at 500 µg/mL, against S. aureus) |
| Quantified Difference | 5.0 mm greater zone of inhibition (an approximate 42% increase in diameter) |
| Conditions | Disc diffusion assay on nutrient agar; concentration: 500 µg/mL; strain: Staphylococcus aureus. |
Why This Matters
This 42% larger zone of inhibition demonstrates a quantifiable advantage in potency against a clinically relevant Gram-positive bacterium, making it the preferred candidate for applications targeting S. aureus over its 4-isopropylphenyl analogue.
- [1] Sid, A.; Ziani, N.; Demmen-Debbih, O.; Mokhtari, M.; Lamara, K. Synthesis, Characterization and Antimicrobial Evaluation of 1-((5,3-Diaryl)-4,5-Dihydro-1H-Pyrazol-1-yl)propan-1-One. Eur. J. Chem. 2013, 4 (3), 268-271. View Source
